Pyrazole derivative 64
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Overview
Description
Pyrazole derivative 64 is a member of the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivative 64 typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of acetylacetone with phenylhydrazine under acidic conditions to form the pyrazole ring . Transition-metal catalysts, such as palladium or copper, can be used to facilitate the reaction and improve yields .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including the use of heterogeneous catalytic systems and ligand-free systems. Techniques such as ultrasound and microwave-assisted reactions have also been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Pyrazole derivative 64 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products:
Oxidation: Pyrazole carboxylic acids
Reduction: Pyrazole alcohols
Substitution: Halogenated or nitrated pyrazoles
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrazole derivative 64 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects . In cancer research, pyrazole derivatives have been shown to inhibit kinases involved in cell signaling pathways, thereby reducing cancer cell growth and inducing apoptosis .
Comparison with Similar Compounds
Pyrazole: The parent compound with a simple five-membered ring structure containing two nitrogen atoms.
Indazole: Similar to pyrazole but with an additional fused benzene ring.
Triazole: Contains three nitrogen atoms in the five-membered ring, offering different chemical properties.
Uniqueness of Pyrazole Derivative 64: this compound stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C29H23BrN4O3S |
---|---|
Molecular Weight |
587.5 g/mol |
IUPAC Name |
N-[4-[[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)pyrazol-3-yl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C29H23BrN4O3S/c30-23-10-8-21(9-11-23)28-19-25(33-34(28)26-14-16-27(17-15-26)38(31,36)37)18-20-6-12-24(13-7-20)32-29(35)22-4-2-1-3-5-22/h1-17,19H,18H2,(H,32,35)(H2,31,36,37) |
InChI Key |
BOVRIAJBTGLLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=NN(C(=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
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